ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate
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Overview
Description
Ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound belonging to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide . The highest yields are achieved using tetrazole-1-acetic acid as a ligand .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in halogenated or nitrated derivatives .
Scientific Research Applications
Ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes .
Comparison with Similar Compounds
Ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate can be compared with other indole derivatives, such as:
Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate: Similar structure but lacks the carbamoyl group, which may affect its biological activity.
1-Methyl-9H-pyrido[3,4-b]indole: Contains a methyl group instead of the carbamoyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C15H13N3O3 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C15H13N3O3/c1-2-21-15(20)11-7-9-8-5-3-4-6-10(8)17-12(9)13(18-11)14(16)19/h3-7,17H,2H2,1H3,(H2,16,19) |
InChI Key |
PVJYDISMVJSWLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C(=O)N |
Origin of Product |
United States |
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